molecular formula C14H24N2O3 B1521059 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1198284-94-4

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Numéro de catalogue B1521059
Numéro CAS: 1198284-94-4
Poids moléculaire: 268.35 g/mol
Clé InChI: SRXNZBIOGZNYEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound. However, there seems to be limited information available on this specific compound1. It’s important to note that there are similar compounds such as “tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate” and “tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” which have been studied more extensively23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate”. However, similar compounds such as “tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate” and “tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” are available for purchase, suggesting that their synthesis methods are known23.



Molecular Structure Analysis

The molecular formula of “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” is not explicitly mentioned in the search results. However, a similar compound “TERT-BUTYL 2,9-DIAZASPIRO[5.5]UNDECANE-9-CARBOXYLATE” has a molecular formula of C14H26N2O21.



Chemical Reactions Analysis

Specific chemical reactions involving “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” are not available in the search results. Further research or experimental data would be required for this analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” are not explicitly mentioned in the search results. However, similar compounds are described as solids and are stored in dry conditions at 2-8°C23.


Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Solid-Phase Synthesis Applications : Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is involved in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process is facilitated by the direct annulation of primary amines with resin-bound bismesylates, using α-methyl benzyl carbamate resin linker for cleavage under mildly acidic conditions (Macleod et al., 2006).

  • Divergent Synthesis : It is used in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, with key steps including efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).

  • Enantioselective Synthesis : Enantiomers of a spirodiamine diester, related to tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been synthesized from (l)- and (d)-aspartic acid using two-directional Horner-Wadsworth-Emmons olefination, demonstrating its utility in enantioselective synthesis (Almond-Thynne et al., 2018).

  • Novel Reaction Mechanisms : Research on tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate derivatives has led to the discovery of new reaction mechanisms, such as double Michael addition reactions in the synthesis of nitrogen-containing spiro heterocycles (Aggarwal et al., 2014).

Biological Activity and Medicinal Chemistry

  • Potential in Drug Development : Compounds containing diazaspirocycles, including tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been identified as privileged structures in medicinal chemistry, with potential applications in the treatment of obesity, pain, and various disorders related to immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

  • Antihypertensive Properties : Research on related diazaspirocycles has shown antihypertensive properties, suggesting potential therapeutic applications in cardiovascular medicine (Clark et al., 1983).

  • CCR5 Antagonism in HIV Treatment : The compound has been investigated in the context of developing CCR5 antagonists for the treatment of HIV, demonstrating its relevance in antiviral therapy (Yang et al., 2009).

Photophysical Studies and Material Science

  • Photophysical Studies : Diazaspiro compounds, including tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been studied for their photophysical behavior, contributing to the understanding of solvent effects on spectral properties, which is crucial in material science and photophysics (Aggarwal & Khurana, 2015).

  • Polymer Stabilization : Research has also explored the use of similar spiro compounds in polymer stabilization, shedding light on their potential as additives in material science (Yachigo et al., 1992).

Safety And Hazards

The safety and hazards of “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have safety information available. For example, “tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate” has hazard statements H302, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled2.


Orientations Futures

The future directions for the study or application of “Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” are not specified in the search results. This could be due to the novelty of the compound or the lack of current research in this area.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent scientific literature is recommended.


Propriétés

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-6-14(7-10-16)5-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNZBIOGZNYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678118
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1198284-94-4
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A heterogeneous mixture of Raney Ni (5.0 g) in ethanolic ammonia (˜20% v/v) and 1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate (8.5 g, 27.42 mmol) was hydrogenated at 100 psi for 48 h at rt in an autoclave. After completion of the reaction, the catalyst was filtered off and washed with ethanol. The combined filtrate was concentrated under reduced pressure and triturated with n-pentane to yield a solid which was purified by column chromatography (eluent=6% methanol in chloroform) to furnish the title compound as a white solid (3.0 g, 41%). [1H-NMR (DMSO-d6, 300 MHz): δ 7.38 (s, 1H), 3.68-3.60 (m, 2H), 3.18-2.95 (m, 4H), 1.89-1.58 (m, 4H), 1.45-1.22 (m, 13H); HPLC RtA=3.835 min (96%); LCMS RtA=1.630, [M+H-Boc]+=169.1].
Name
1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Citations

For This Compound
1
Citations
C Betschart, S Hintermann, D Behnke… - Journal of medicinal …, 2013 - ACS Publications
Dual orexin receptor (OXR) antagonists (DORAs) such as almorexant, 1 (SB-649868), or suvorexant have shown promise for the treatment of insomnias and sleep disorders in several …
Number of citations: 90 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.